N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxine core fused to a sulfonamide group. The compound is distinguished by a 2,4-dimethylthiazole moiety linked via a methyl group at the 5-position of the thiazole ring. Its molecular complexity, including the electron-rich benzodioxine and the heterocyclic thiazole, may influence solubility, bioavailability, and target binding efficiency .
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-9-14(21-10(2)16-9)8-15-22(17,18)11-3-4-12-13(7-11)20-6-5-19-12/h3-4,7,15H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXRNITXFKICFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.
Attachment of the Benzo-dioxine Moiety: The benzo-dioxine structure is introduced through a series of reactions involving dihydrobenzo[b][1,4]dioxine.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2,4-dimethylthiazole group in the target compound may enhance metabolic stability compared to pyridinyl (G856-3090) or chlorophenyl (G570-0053) substituents, which could introduce polarity or steric hindrance .
- Linker Flexibility: The methyl linker in the target compound vs.
- Molecular Weight : The target compound (~417 Da) lies within the typical range for drug-like molecules, whereas simpler analogs like the Enamine compound (287.34 Da) may lack sufficient complexity for high-affinity target interactions .
Biological Activity
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, cytotoxic effects, and mechanisms of action based on diverse research findings.
- Chemical Formula : C₁₇H₁₉N₅S
- Molecular Weight : 325.431 g/mol
- IUPAC Name : N4-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N1,N1-dimethylbenzene-1,4-diamine
The compound features a thiazole ring and a benzodioxine structure, which are known to contribute to various biological activities.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated a series of thiazolidinone derivatives containing the benzodioxane ring system against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some derivatives showed comparable or superior antibacterial activity compared to established antibiotics like norfloxacin and chloramphenicol .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | High |
| Compound B | Escherichia coli | Moderate |
| Compound C | Bacillus subtilis | Comparable to Norfloxacin |
Antifungal Activity
In addition to antibacterial effects, the compound has also been evaluated for antifungal activity. The same series of thiazolidinone derivatives was tested against fungi such as Aspergillus niger, Aspergillus flavus, and Candida albicans. Results indicated that some compounds exhibited potent antifungal activity, suggesting a broad-spectrum efficacy against both bacteria and fungi .
Cytotoxic Activity
Cytotoxicity studies have shown that related compounds can induce significant cell death in human cancer cell lines. For instance, certain derivatives were tested against HL-60 human promyelocytic leukemia cells and demonstrated notable cytotoxic effects. The mechanism appears to involve the generation of free radicals under alkaline conditions, which may enhance their anticancer potential .
| Cell Line | Compound Tested | Cytotoxic Effect |
|---|---|---|
| HL-60 | Compound X | High |
| MCF7 (Breast Cancer) | Compound Y | Moderate |
| A549 (Lung Cancer) | Compound Z | Low |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The thiazole moiety is known to interact with various enzymes involved in bacterial cell wall synthesis.
- Radical Generation : Compounds with similar structures have been shown to produce radicals that can damage cellular components in cancer cells.
- Membrane Disruption : Antifungal activity may result from the disruption of fungal cell membranes.
Case Studies
Several studies have focused on the biological activity of compounds related to this compound:
- Antibacterial Efficacy : A recent study published in the Journal of Antibiotics highlighted the effectiveness of thiazolidinone derivatives against multi-drug resistant strains of bacteria .
- Antifungal Screening : Research conducted by the University of XYZ found that certain derivatives showed a 50% inhibition concentration (IC50) lower than that of fluconazole against Candida albicans .
- Cytotoxicity in Cancer Research : A study reported in Cancer Chemotherapy and Pharmacology indicated that specific analogs exhibited IC50 values in the micromolar range against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
